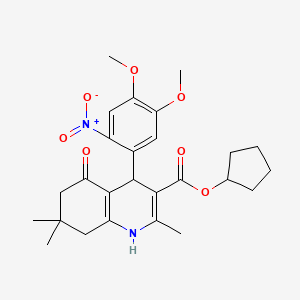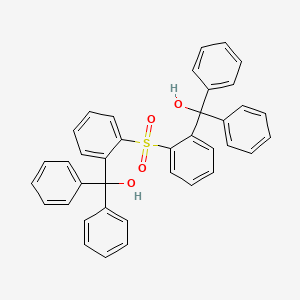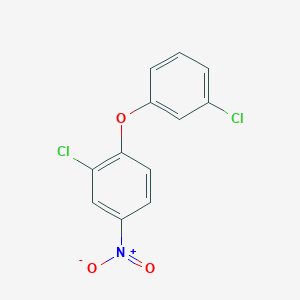
1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine, also known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMP is a piperazine derivative that has been studied for its pharmacological properties, including its ability to act as a serotonin receptor antagonist.
Mécanisme D'action
1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine acts as a serotonin receptor antagonist, specifically targeting the 5-HT2A receptor subtype. This receptor is involved in the regulation of mood, cognition, and perception. By blocking the activity of this receptor, 1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine may have therapeutic effects in the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine can inhibit the growth of cancer cells, suggesting its potential use as an anti-cancer agent. 1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases. In addition, 1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine in lab experiments is its ability to selectively target the 5-HT2A receptor subtype. This specificity allows researchers to study the effects of blocking this receptor without affecting other serotonin receptors. However, one limitation of using 1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine is its relatively low potency compared to other serotonin receptor antagonists. This may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research involving 1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine. One area of interest is the development of 1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine-based drug delivery systems for targeted therapy. Another area of interest is the development of 1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine-based drugs for the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine and its potential use in the treatment of various diseases.
Méthodes De Synthèse
1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-nitrobenzyl bromide and 3-furylmethylamine to produce 1-(3-furylmethyl)-4-nitrobenzene. This compound is then reacted with piperazine in the presence of a catalyst to yield 1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine. The synthesis of 1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine is a complex process that requires careful attention to detail to ensure high purity and yield.
Applications De Recherche Scientifique
1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine has been shown to act as a serotonin receptor antagonist, which may have implications for the treatment of depression and anxiety disorders. In pharmacology, 1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine has been studied for its potential use as a drug delivery system, as it can be conjugated to various molecules to target specific tissues or cells. In medicinal chemistry, 1-(3-furylmethyl)-4-(4-nitrophenyl)piperazine has been studied for its potential use as a scaffold for the development of new drugs.
Propriétés
IUPAC Name |
1-(furan-3-ylmethyl)-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-18(20)15-3-1-14(2-4-15)17-8-6-16(7-9-17)11-13-5-10-21-12-13/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKIEJGGXYBHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5263842 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5172048.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5172057.png)
![5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5172058.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5172069.png)



![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)
![4-nitro-N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5172106.png)
![(3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5172128.png)



![1-[3-(isopropylthio)propoxy]-3-methoxybenzene](/img/structure/B5172144.png)